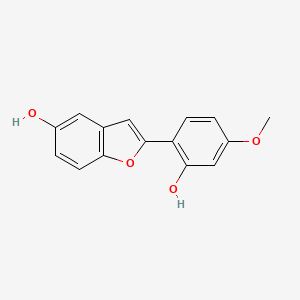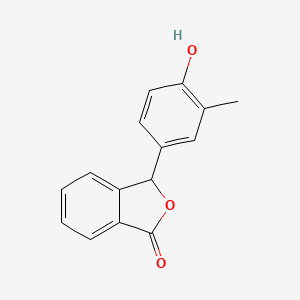
2-Amino-4,5-diphenyl-3H-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4,5-diphenyl-3H-pyrrol-3-one is a heterocyclic compound that belongs to the pyrrolone family This compound is characterized by its unique structure, which includes an amino group and two phenyl groups attached to a pyrrolone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-diphenyl-3H-pyrrol-3-one typically involves the reaction of diphenylcyclopropenone with N,N,N’,N’-tetraalkyl-substituted guanidine. This reaction proceeds under specific conditions to yield the desired pyrrolone compound . Another method involves the acylation of α-arylaminonitriles with arylacetic acid chlorides, followed by intramolecular cyclization in the presence of potassium hydroxide .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions: 2-Amino-4,5-diphenyl-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted pyrrolones .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-4,5-diphenyl-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .
類似化合物との比較
4-Amino-1,3,5-triaryl-1H-pyrrol-2(5H)-ones: These compounds share a similar pyrrolone core but differ in the substitution pattern.
Imidazole Derivatives: These compounds also contain a five-membered ring with nitrogen atoms, but their chemical properties and applications differ significantly.
Uniqueness: 2-Amino-4,5-diphenyl-3H-pyrrol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
91682-10-9 |
|---|---|
分子式 |
C16H12N2O |
分子量 |
248.28 g/mol |
IUPAC名 |
2-amino-4,5-diphenylpyrrol-3-one |
InChI |
InChI=1S/C16H12N2O/c17-16-15(19)13(11-7-3-1-4-8-11)14(18-16)12-9-5-2-6-10-12/h1-10H,(H2,17,18,19) |
InChIキー |
MYCICVQUBMRFGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=C(C2=O)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


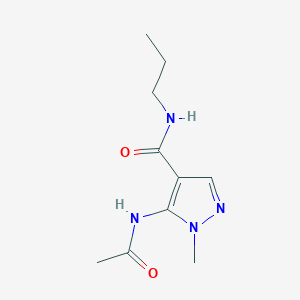
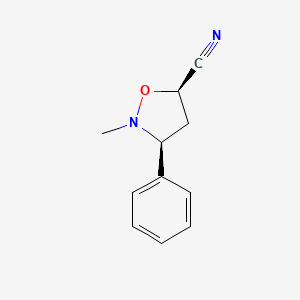
![(-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12887117.png)

![1-(2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12887151.png)


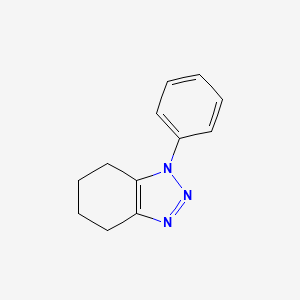


![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12887174.png)
![[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12887176.png)
